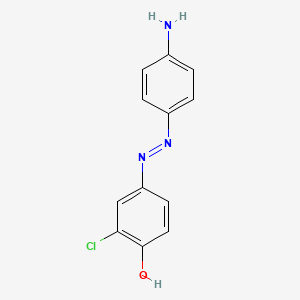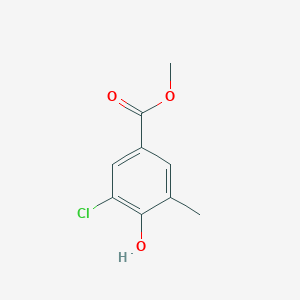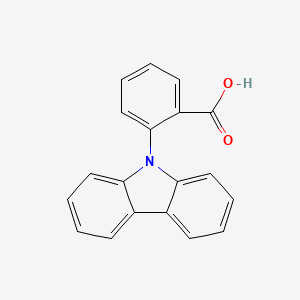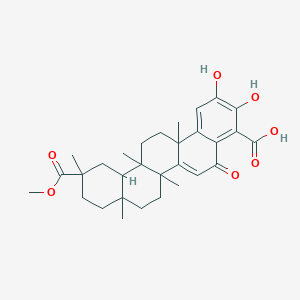![molecular formula C13H22N2O4 B12099031 Tert-butyl 3-oxo-1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate](/img/structure/B12099031.png)
Tert-butyl 3-oxo-1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-oxo-1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate: is a chemical compound with the molecular formula C13H22N2O4. It has an average mass of 270.325 Da and a monoisotopic mass of 270.157959 Da. The compound’s InChI code is: 1S/C13H22N2O3/c1-12(2,3)18-11(16)15-7-4-13(5-7-15)10-14-6-9-17-13/h14H,4-10H2,1-3H3.
Méthodes De Préparation
Synthetic Routes: Meyers et al. (2009) described an expandable synthetic route for the tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, laying the foundation for further exploration of spiro compounds containing piperidine rings. This method highlights the versatility of the diazaspiro ring in unexplored chemical space.
Analyse Des Réactions Chimiques
Reaction Types: The compound may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are context-dependent and would require further investigation.
Major Products: The major products formed from these reactions depend on the specific reaction conditions. Detailed studies are needed to identify the exact products.
Applications De Recherche Scientifique
Chemistry: Norman (2007) discussed derivatives of 1-oxa-4,8-diazaspiro[5.5]undecane as potential CCR8 antagonists for treating chemokine-mediated diseases, such as asthma, chronic obstructive pulmonary disease (COPD), and rhinitis. This highlights the compound’s potential in developing new therapies for inflammatory and respiratory system disorders.
Biology and Medicine: Further research is necessary to explore its applications in biology and medicine. The compound’s unique structure may offer novel therapeutic possibilities.
Industry: Yachigo et al. (1992) investigated the compound’s synergistic stabilizing effect when combined with thioesters in polymer materials. Its enhanced oxidative stability could contribute to durable polymer materials.
Mécanisme D'action
The specific mechanism by which tert-butyl 3-oxo-1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate exerts its effects remains an area of active research. Understanding its molecular targets and pathways involved requires further investigation.
Comparaison Avec Des Composés Similaires
While no direct comparison data are available, exploring similar compounds with spiro ring systems could provide insights into its uniqueness.
Propriétés
Formule moléculaire |
C13H22N2O4 |
|---|---|
Poids moléculaire |
270.32 g/mol |
Nom IUPAC |
tert-butyl 3-oxo-1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate |
InChI |
InChI=1S/C13H22N2O4/c1-12(2,3)19-11(17)15-6-4-5-13(9-15)8-14-10(16)7-18-13/h4-9H2,1-3H3,(H,14,16) |
Clé InChI |
SWVULFQUPHTWBI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCC2(C1)CNC(=O)CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[4-[3-Amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]-3,5-dihydroxy-6-sulfooxycyclohexyl] 2-amino-3-hydroxypropanoate](/img/structure/B12098954.png)

![5-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12098961.png)
![sodium;(E)-7-[4-(4-fluorophenyl)-5-(hydroxymethyl)-6-(1-hydroxypropan-2-yl)-2-propan-2-ylpyridin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B12098965.png)








